![molecular formula C9H10Cl2NO4P B5850864 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene](/img/structure/B5850864.png)
1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene is an organic compound characterized by the presence of chloromethyl, phosphorylmethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene typically involves the chloromethylation of a benzene derivative. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly reagents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products:
Reduction of the nitro group: Produces 1-[Bis(chloromethyl)phosphorylmethoxy]-4-aminobenzene.
Substitution of chloromethyl groups: Leads to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its chloromethyl groups facilitate cross-linking reactions
Mechanism of Action
The mechanism of action of 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene involves its reactive functional groups. The chloromethyl groups can form covalent bonds with nucleophiles, making it useful in cross-linking and polymerization reactions. The nitro group can undergo reduction, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar in structure but lacks the nitro and phosphorylmethoxy groups.
Bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide: Contains similar functional groups but differs in the overall molecular structure
Uniqueness: The presence of both chloromethyl and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-[bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2NO4P/c10-5-17(15,6-11)7-16-9-3-1-8(2-4-9)12(13)14/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOCOUQGSLCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCP(=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)
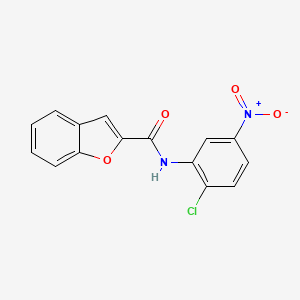
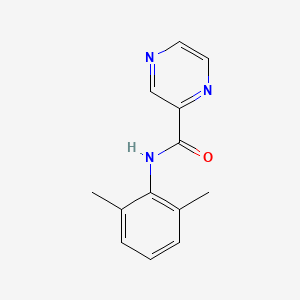
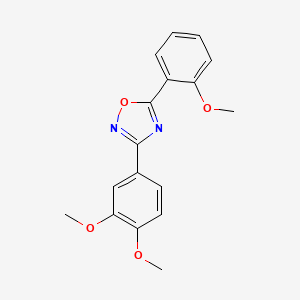
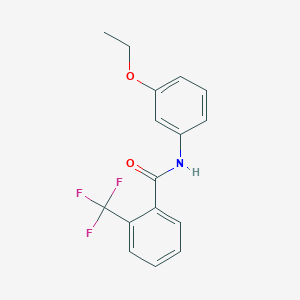
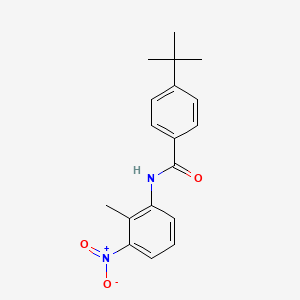
![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![4-(3,4-dimethoxyphenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B5850832.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
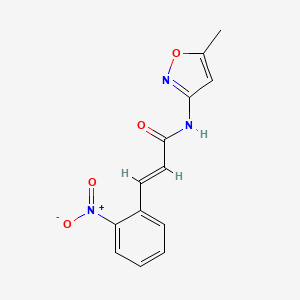
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate](/img/structure/B5850850.png)

![N-[(THIOPHEN-2-YL)METHYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B5850876.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
